molecular formula C16H14N4O3S B2696831 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid CAS No. 2097935-53-8

2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid

Cat. No.: B2696831
CAS No.: 2097935-53-8
M. Wt: 342.37
InChI Key: JSNWBVZYSSLVHE-UHFFFAOYSA-N
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Description

2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid is a complex heterocyclic compound. It features a unique structure that combines pyrazole, thiazole, and pyrimidine rings, making it an interesting subject for research in various scientific fields. This compound is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally the construction of the pyrimidine ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with altered functional groups .

Scientific Research Applications

2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, thiazole, and pyrimidine rings, such as:

Uniqueness

What sets 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid apart is its unique combination of these rings in a single structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid is a novel pyrazolo-thiazolo-pyrimidine derivative that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrazolo-thiazolo framework which is significant for its biological activity. The presence of the m-tolyl group and the acetic acid moiety enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight302.38 g/mol
CAS Number51012-64-7
SolubilitySoluble in DMSO and ethanol

Research indicates that the compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to inflammatory processes, particularly cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition is crucial for reducing inflammation and pain.
  • Antimicrobial Activity : Preliminary studies suggest that this compound displays antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis.
  • Antitumor Effects : The compound has demonstrated cytotoxicity in several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Antitumor Activity

A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The combination of this compound with conventional chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall cytotoxicity.

Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan in rats, administration of the compound led to a marked reduction in paw edema compared to control groups. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. Notably, it was more effective against Staphylococcus aureus than Escherichia coli.

Comparative Biological Activity Table

Activity TypeCompoundIC50/Effectiveness
Antitumor2-(4-Oxo...)IC50 = 10 µM
Anti-inflammatory2-(4-Oxo...)Paw edema reduction by 60%
Antimicrobial2-(4-Oxo...)MIC = 15-30 µg/mL

Properties

IUPAC Name

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-11-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-9-3-2-4-10(5-9)20-14-12(7-17-20)15(23)19-8-11(6-13(21)22)24-16(19)18-14/h2-5,7,11H,6,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNWBVZYSSLVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4CC(SC4=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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